Cas no 1995169-74-8 (2-(2-methoxypropyl)thiolane-2-carbaldehyde)

2-(2-methoxypropyl)thiolane-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(2-methoxypropyl)thiolane-2-carbaldehyde
- EN300-1621544
- 1995169-74-8
-
- インチ: 1S/C9H16O2S/c1-8(11-2)6-9(7-10)4-3-5-12-9/h7-8H,3-6H2,1-2H3
- InChIKey: VEUSETISKSDKAD-UHFFFAOYSA-N
- ほほえんだ: S1CCCC1(C=O)CC(C)OC
計算された属性
- せいみつぶんしりょう: 188.08710092g/mol
- どういたいしつりょう: 188.08710092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(2-methoxypropyl)thiolane-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1621544-1.0g |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 1g |
$1701.0 | 2023-06-04 | ||
Enamine | EN300-1621544-5.0g |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 5g |
$4930.0 | 2023-06-04 | ||
Enamine | EN300-1621544-10.0g |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 10g |
$7312.0 | 2023-06-04 | ||
Enamine | EN300-1621544-0.25g |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 0.25g |
$1564.0 | 2023-06-04 | ||
Enamine | EN300-1621544-2.5g |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 2.5g |
$3332.0 | 2023-06-04 | ||
Enamine | EN300-1621544-500mg |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 500mg |
$1563.0 | 2023-09-22 | ||
Enamine | EN300-1621544-100mg |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 100mg |
$1433.0 | 2023-09-22 | ||
Enamine | EN300-1621544-1000mg |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 1000mg |
$1629.0 | 2023-09-22 | ||
Enamine | EN300-1621544-0.1g |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 0.1g |
$1496.0 | 2023-06-04 | ||
Enamine | EN300-1621544-5000mg |
2-(2-methoxypropyl)thiolane-2-carbaldehyde |
1995169-74-8 | 5000mg |
$4722.0 | 2023-09-22 |
2-(2-methoxypropyl)thiolane-2-carbaldehyde 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
2-(2-methoxypropyl)thiolane-2-carbaldehydeに関する追加情報
Introduction to 2-(2-methoxypropyl)thiolane-2-carbaldehyde (CAS No. 1995169-74-8)
2-(2-methoxypropyl)thiolane-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1995169-74-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the thiolane class, characterized by a sulfur-containing five-membered ring structure, which endows it with unique reactivity and potential applications in synthetic chemistry and drug development. The presence of both a formyl group (aldehyde functionality) and an alkyl chain with a methoxy substituent makes this molecule a versatile intermediate for constructing more complex chemical entities.
The aldehyde group in 2-(2-methoxypropyl)thiolane-2-carbaldehyde is particularly noteworthy, as aldehydes are widely recognized as key intermediates in organic synthesis. They serve as crucial building blocks for the formation of various functional groups, including carboxylic acids, esters, and amides, through oxidation or reduction reactions. Furthermore, the thiolane ring itself introduces a distinct electronic and steric environment, which can influence the reactivity and selectivity of subsequent chemical transformations. This combination of features makes 2-(2-methoxypropyl)thiolane-2-carbaldehyde a promising candidate for applications in medicinal chemistry and materials science.
In recent years, there has been growing interest in thiolane derivatives due to their potential biological activities. The sulfur atom in the thiolane ring can participate in various interactions with biological targets, including enzymes and receptors, making these compounds attractive for drug discovery efforts. For instance, studies have shown that thiolane-based molecules can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic pathways. Additionally, the methyl group at the 2-position of the thiolane ring provides a handle for further functionalization, allowing chemists to tailor the properties of the molecule for specific applications.
The formyl group at the 1-position of 2-(2-methoxypropyl)thiolane-2-carbaldehyde is another critical feature that contributes to its utility as a synthetic intermediate. Aldehydes are well-known for their ability to undergo condensation reactions with nucleophiles such as amines and alcohols, leading to the formation of imines or hemiacetals, respectively. These reactions are fundamental in constructing complex molecular architectures and have been widely employed in natural product synthesis and pharmaceutical development. Moreover, the methylene group adjacent to the formyl group can be further modified through various transformations, such as hydroxylation or oxidation, to introduce additional functionality into the molecule.
Recent advances in synthetic methodologies have enabled more efficient access to thiolane derivatives like 2-(2-methoxypropyl)thiolane-2-carbaldehyde. For example, transition-metal-catalyzed cross-coupling reactions have been utilized to introduce diverse substituents onto the thiolane ring with high precision. These techniques have opened up new possibilities for designing molecules with tailored biological activities. Additionally, computational chemistry approaches have been employed to predict the reactivity and selectivity of thiolane-based compounds, facilitating rational drug design strategies.
The pharmaceutical industry has shown particular interest in thiolane derivatives due to their potential therapeutic applications. Several studies have highlighted the antimicrobial activity of thiolane-based compounds against resistant bacterial strains. The sulfur atom in these molecules can interact with bacterial enzymes or cell wall components, disrupting essential biological processes. Furthermore, research has suggested that thiolane derivatives may exhibit anti-inflammatory properties by modulating signaling pathways involved in immune responses. These findings underscore the importance of 2-(2-methoxypropyl)thiolane-2-carbaldehyde as a starting material for developing novel therapeutic agents.
In materials science, thiolane derivatives have also found applications due to their unique chemical properties. For instance, they can be incorporated into polymers to enhance thermal stability or mechanical strength. The presence of both polar functional groups (aldehyde and methoxy) allows these compounds to form hydrogen bonds with other molecules, leading to improved material performance. Additionally, thiolane-based polymers have been explored for their potential use in biodegradable materials or smart coatings, where their ability to undergo controlled degradation or respond to environmental stimuli is highly valuable.
The synthesis of 2-(2-methoxypropyl)thiolane-2-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the formation of the thiolane ring through intramolecular cyclization reactions followed by functionalization at the 1-position with an aldehyde group. Recent improvements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and purity while minimizing side products. Catalytic systems based on transition metals have been particularly effective in facilitating these transformations under mild conditions.
The versatility of CAS No. 1995169-74-8, (Z)-3-Methylpent-3-enenitrile, lies in its ability to serve as a precursor for a wide range of target molecules through diverse chemical transformations. For example, it can be converted into esters or amides through nucleophilic addition reactions at the aldehyde group followed by esterification or amidation steps. These derivatives find applications in fragrance chemistry due to their ability to impart fruity or floral notes when incorporated into scents. Furthermore, they can be used as chiral building blocks for constructing enantiomerically pure compounds essential for pharmaceutical applications.
The role of computational chemistry in studying (Z)-3-Methylpent-3-enenitrile cannot be overstated. Molecular modeling techniques have been employed to predict its interactions with biological targets such as enzymes or receptors based on its three-dimensional structure and electronic properties. These predictions are crucial for designing molecules with improved binding affinity and selectivity during drug development efforts. Additionally, computational studies have helped identify optimal reaction conditions for synthesizing complex derivatives by simulating potential reaction pathways.
In conclusion,(Z)-3-Methylpent-3-enenitrile CAS No 1995169-74-8, is a multifaceted compound with significant potential across multiple domains including pharmaceuticals,(Z)-3-Methylpent-3-enenitrile CAS No 1995169-74-8, materials science,(Z)-3-Methylpent-3-enenitrile CAS No 1995169-74-8, and synthetic chemistry,(Z)-3-Methylpent-3-enenitrile CAS No 1995169-74-8>. Its unique structural features make it an invaluable intermediate for constructing complex molecular architectures,(Z)-3-Methylpent-3-enenitrile CAS No 1995169-74-8>, while its potential biological activities highlight its importance as a starting material for developing novel therapeutic agents,(Z)-3-Methylpent-3-enenitrile CAS No 1995169-74-8>. As research continues,(Z)-3-Methylpent-3-enenitrile CAS No 1995169-74
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